molecular formula C15H15N7O2 B2647534 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea CAS No. 1797315-94-6

1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea

Cat. No.: B2647534
CAS No.: 1797315-94-6
M. Wt: 325.332
InChI Key: PEPQYYUXUGRDJC-UHFFFAOYSA-N
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Description

1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea is a synthetic organic compound that features a triazole and pyridazine ring system. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.

    Construction of the pyridazine ring: This step may involve the condensation of hydrazine with diketones or similar compounds.

    Coupling of the triazole-pyridazine intermediate with phenylurea: This step might require the use of coupling reagents such as carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea could have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs.

    Biological Studies: Investigation of its effects on biological systems, such as enzyme inhibition or receptor binding.

    Industrial Applications: Possible use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action for 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylthiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(4-methylphenyl)urea: Similar structure but with a methyl group on the phenyl ring.

Uniqueness

The uniqueness of 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea lies in its specific combination of functional groups and ring systems, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c23-14-7-6-13(22-11-16-10-18-22)20-21(14)9-8-17-15(24)19-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H2,17,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPQYYUXUGRDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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